

¹H NMR and ¹³C NMR analysis of 6-Bromo-5-fluoropicolinic acid

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Compound of Interest

Compound Name: 6-Bromo-5-fluoropicolinic acid

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of **6-Bromo-5-fluoropicolinic Acid**

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for **6-Bromo-5-fluoropicolinic acid**. As a halogenated pyridine derivative, this compound presents a unique spectroscopic challenge and opportunity due to the interplay of its electron-withdrawing substituents and the influence of the ¹⁹F nucleus on both proton and carbon spectra. This document, intended for researchers and drug development professionals, details the theoretical basis for predicting chemical shifts and coupling constants, offers a comparative perspective against simpler analogues, and provides a robust experimental protocol for empirical data acquisition.

Introduction: The Structural Significance of 6-Bromo-5-fluoropicolinic Acid

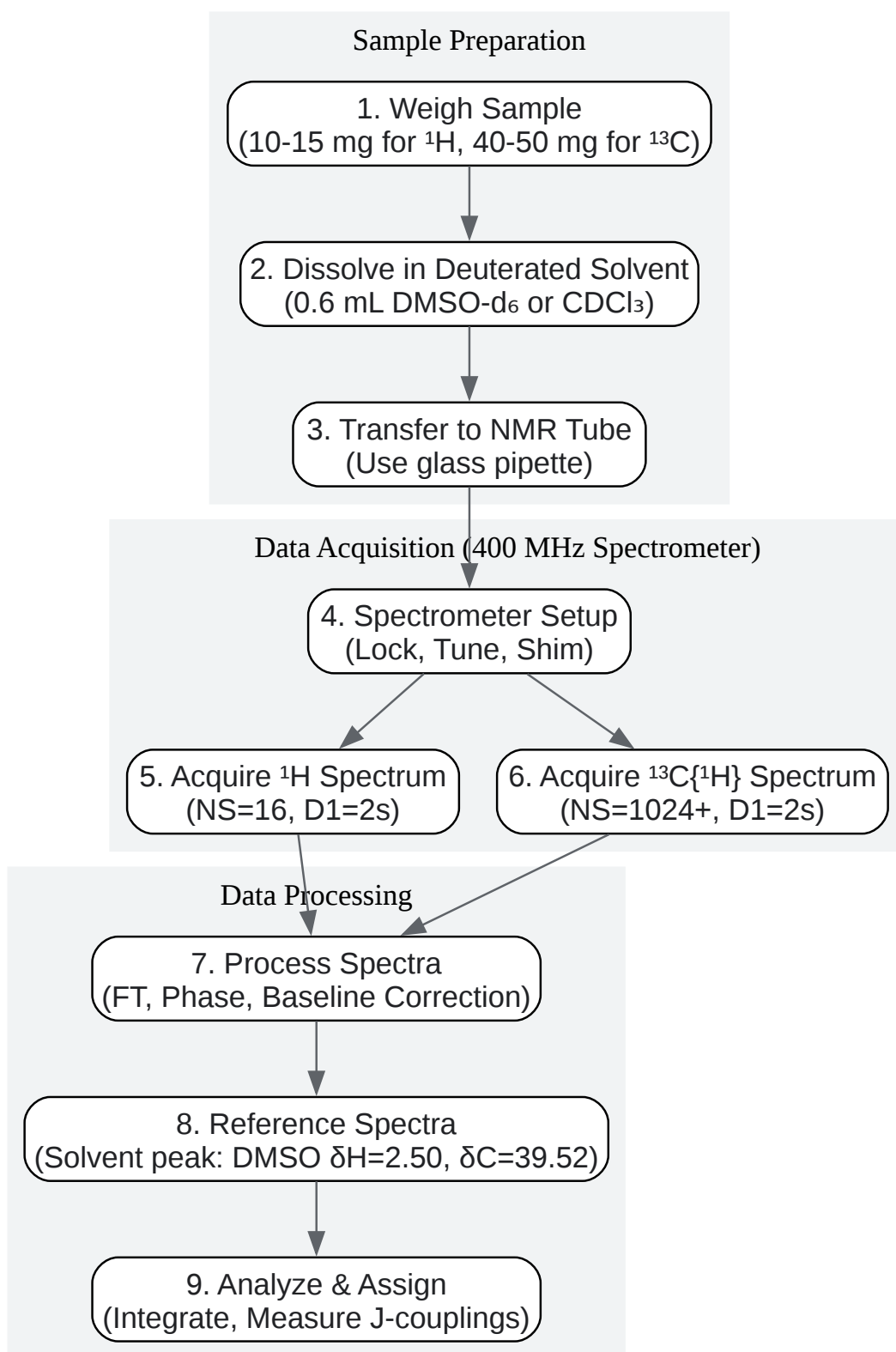
6-Bromo-5-fluoropicolinic acid is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science.^{[1][2][3]} The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine scaffold—governs its chemical reactivity and potential biological activity. Therefore, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is the definitive technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework and the electronic environment of each nucleus.[4]

This guide explains the causality behind the expected spectral features, focusing on the diagnostic ^1H - ^{19}F and ^{13}C - ^{19}F coupling patterns that are critical for positive identification.

Molecular Structure and Key NMR-Active Nuclei

The analysis of **6-Bromo-5-fluoropicolinic acid** hinges on understanding the electronic effects of its constituent parts. The pyridine nitrogen, carboxylic acid, fluorine, and bromine are all electron-withdrawing, which significantly deshields the aromatic protons and carbons, shifting their signals downfield compared to benzene ($\delta \approx 7.27$ ppm).[5] The key to the analysis lies in observing the spin-spin coupling between the ^{19}F nucleus (spin $I = \frac{1}{2}$, 100% natural abundance) and the neighboring ^1H and ^{13}C nuclei.



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